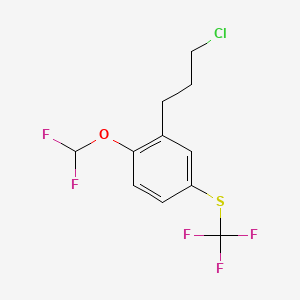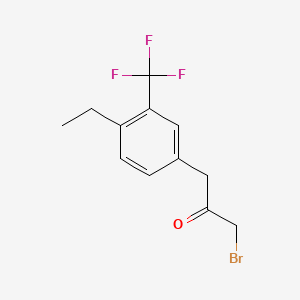
Quinoline, 3-ethyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 3-ethyl-2-phenyl- is a heterocyclic aromatic organic compound It is a derivative of quinoline, which is known for its double-ring structure consisting of a benzene ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 3-ethyl-2-phenyl-quinoline, can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents . Additionally, microwave-assisted synthesis and solvent-free reaction conditions have been explored to enhance the efficiency and sustainability of the synthesis process .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using optimized conditions to maximize yield and minimize environmental impact. Catalytic systems, such as transition metal catalysts, are frequently employed to facilitate the reactions . Green chemistry approaches, including the use of ionic liquids and ultrasound irradiation, have also been investigated to reduce the use of hazardous reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 3-ethyl-2-phenyl- undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common for quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Aplicaciones Científicas De Investigación
Quinoline, 3-ethyl-2-phenyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of quinoline, 3-ethyl-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit the activity of enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division . Additionally, these compounds can interfere with the function of cellular membranes and disrupt the integrity of microbial cells, leading to their antimicrobial effects .
Comparación Con Compuestos Similares
Quinoline, 3-ethyl-2-phenyl- can be compared with other similar compounds, such as:
Quinoline: The parent compound, which has a simpler structure and is widely used in various applications.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom located at a different position in the ring system.
Quinolone: A class of compounds derived from quinoline, known for their antibacterial properties and use in antibiotics.
Uniqueness
Quinoline, 3-ethyl-2-phenyl- stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and phenyl groups can enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved pharmacokinetic properties .
Propiedades
Número CAS |
101441-53-6 |
|---|---|
Fórmula molecular |
C17H15N |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
3-ethyl-2-phenylquinoline |
InChI |
InChI=1S/C17H15N/c1-2-13-12-15-10-6-7-11-16(15)18-17(13)14-8-4-3-5-9-14/h3-12H,2H2,1H3 |
Clave InChI |
NYBZLXFAWRSLNX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14066723.png)
![[(4-Butoxyphenyl)methylideneamino]urea](/img/structure/B14066740.png)



![(E)-3-(6-Formyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14066762.png)

![Pyrrolo[3,4-d]azepine-6(1H)-carboxylic acid, octahydro-, phenylmethyl ester, (3aR,8aS)-](/img/structure/B14066773.png)



